2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide
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Overview
Description
2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The methanesulfonyl and methylamino groups may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Benzene-1-sulfonamide: Lacks the methanesulfonyl and methylamino groups, making it less versatile in terms of chemical reactivity.
Methanesulfonamide: Contains the methanesulfonyl group but lacks the benzene ring, limiting its applications in aromatic substitution reactions.
N-methylbenzenesulfonamide: Similar structure but lacks the methanesulfonyl group, affecting its overall reactivity and applications.
Uniqueness: 2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide is unique due to the presence of both the methanesulfonyl and methylamino groups on the benzene ring
Properties
CAS No. |
90140-22-0 |
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Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-[methyl(methylsulfonyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(15(2,11)12)7-5-3-4-6-8(7)16(9,13)14/h3-6H,1-2H3,(H2,9,13,14) |
InChI Key |
BINSORQJINDVMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1S(=O)(=O)N)S(=O)(=O)C |
Origin of Product |
United States |
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